(R)-3-Quinuclidinyl Benzilate-d5 is a deuterated derivative of (R)-3-Quinuclidinyl Benzilate, a compound known for its use in pharmacology, particularly as a muscarinic antagonist. This compound is significant in the study of G protein-coupled receptors and their interactions with various ligands. The presence of deuterium in its structure allows for enhanced analytical techniques, such as mass spectrometry, facilitating the study of metabolic pathways and receptor interactions.
(R)-3-Quinuclidinyl Benzilate-d5 can be synthesized from (R)-3-Quinuclidinyl Benzilate through specific chemical reactions involving deuterated reagents. Its synthesis is documented in various scientific patents and articles, which detail methods for producing this compound with high purity and yield .
This compound falls under the category of organic compounds, specifically within nitrogen-containing heterocycles. It is classified as a tertiary amine due to its structural characteristics and is utilized primarily in pharmacological research.
The synthesis of (R)-3-Quinuclidinyl Benzilate-d5 typically involves the reaction of methyl benzilate with 3-quinuclidinol in an inert solvent. The process employs a molar excess of 3-quinuclidinol and metallic sodium as a catalyst, which facilitates the transesterification reaction. The reaction is carried out under reflux conditions, allowing for the efficient formation of the desired product .
The molecular formula for (R)-3-Quinuclidinyl Benzilate-d5 is C21H23D5NO3, indicating the presence of five deuterium atoms replacing hydrogen atoms in the structure. The compound features a quinuclidine ring system connected to a benzilate moiety.
(R)-3-Quinuclidinyl Benzilate-d5 can undergo various chemical reactions typical of esters and amines:
The hydrolysis reaction involves breaking the ester bond, which can be monitored using chromatographic techniques to analyze the resulting products.
The mechanism of action for (R)-3-Quinuclidinyl Benzilate-d5 primarily involves its interaction with muscarinic acetylcholine receptors. As a muscarinic antagonist, it blocks the action of acetylcholine at these receptors, leading to reduced parasympathetic activity.
(R)-3-Quinuclidinyl Benzilate-d5 has several scientific applications:
(R)-3-Quinuclidinyl Benzilate-d5 (BZ-d5) is a deuterium-labeled analog of 3-quinuclidinyl benzilate (BZ), a potent anticholinergic compound. Its molecular formula is C₂₁H₁₈D₅NO₃, with a molecular weight of 342.44 g/mol, reflecting the replacement of five hydrogen atoms with deuterium at specific positions. This isotopic labeling occurs primarily on the benzilic acid moiety, enhancing molecular stability without altering the primary pharmacophore responsible for muscarinic acetylcholine receptor (mAChR) antagonism. BZ-d5 retains the core bicyclic quinuclidinyl ester structure and chiral center that confers receptor-binding specificity to the (R)-enantiomer. It typically presents as a white crystalline powder, odorless and bitter-tasting, mirroring the physicochemical properties of non-deuterated BZ [5].
Table 1: Key Physicochemical Properties of (R)-3-Quinuclidinyl Benzilate-d5
Property | BZ-d5 | Non-deuterated BZ |
---|---|---|
Molecular Formula | C₂₁H₁₈D₅NO₃ | C₂₁H₂₃NO₃ |
Molecular Weight (g/mol) | 342.44 | 337.42 |
Chiral Center Configuration | (R)-enantiomer | (R)-enantiomer |
Physical Form | White crystalline solid | White crystalline solid |
Primary Isotopic Sites | Benzilic acid ring positions | N/A |
Synonyms include:
Glycolate anticholinergics emerged during mid-20th-century pharmacological investigations, with BZ (3-quinuclidinyl benzilate) first synthesized in 1951 by Hoffmann-La Roche during anti-spasmodic research. By 1959, the U.S. Army standardized BZ (NATO code "BZ"; EA-2277) as a potential incapacitating agent due to its potent and prolonged central nervous system (CNS) effects. Unlike lethal chemical warfare agents, BZ was weaponized in cluster munitions (e.g., M44 generators) to induce temporary delirium, exploiting its high-affinity mAChR blockade [3] [5] [9].
Non-deuterated BZ’s role shifted from military applications to neuroscience research following the 1993 Chemical Weapons Convention, which restricted its warfare use. Its high affinity for mAChRs (Kd ≈ 1–10 pM) facilitated receptor mapping studies. Radiolabeled [³H]-QNB became a gold standard for quantifying mAChR density in tissues, while BZ itself provided insights into cholinergic contributions to cognition and delirium pathophysiology. The synthesis of deuterated analogs like BZ-d5 represents an advancement for precise tracer studies, circumventing regulatory hurdles associated with radioactive isotopes [3] [6].
Table 2: Historical Milestones in Glycolate Anticholinergic Research
Year | Event | Significance |
---|---|---|
1951 | Synthesis by Hoffmann-La Roche | Initial anti-spasmodic candidate |
1961 | U.S. Army standardization (EA-2277) | Weaponization as incapacitating agent "BZ" |
1960s–70s | Edgewood Arsenal human studies | Characterized dose-dependent cognitive effects |
1993 | Chemical Weapons Convention Schedule 2 listing | Restricted warfare use; research applications expanded |
2020s | Deuterated analogs (BZ-d5) development | Enabled high-precision LC-MS/MS tracer studies |
Deuterium incorporation in BZ-d5 significantly enhances its utility in modern analytical and metabolic studies. The carbon-deuterium (C-D) bond’s lower vibrational energy increases kinetic stability compared to carbon-hydrogen (C-H) bonds, reducing metabolic degradation rates. This stability is pivotal for extending the detection window in tracer experiments and minimizing artifunctional metabolite interference [7].
BZ-d5’s 5 Da mass shift from non-deuterated BZ allows unambiguous differentiation in mass spectrometry. A 2020 LC-MS/MS method leveraged this property to achieve a detection limit of 0.2 ng/mL and a quantification limit of 0.5 ng/mL in rat plasma. The method employed solid-phase extraction and electrospray ionization (positive ion mode), with atropine as an internal standard. Key advantages include:
Table 3: Performance of Validated LC-MS/MS Method for BZ-d5 Detection
Parameter | Performance Value |
---|---|
Linear Range | 0.5–1000 ng/mL |
Limit of Detection (LOD) | 0.2 ng/mL |
Limit of Quantification (LOQ) | 0.5 ng/mL |
Extraction Efficiency | >85% |
Intra-day Accuracy | 94–103% |
BZ-d5 enables precise organ distribution studies. Intramuscular administration in rats (2–10 mg/kg) showed peak plasma concentrations at 5 minutes (154.6 ± 22.3 ng/mL for 2 mg/kg; 1024 ± 269 ng/mL for 10 mg/kg), with undetectable levels after 48 hours. The deuterium kinetic isotope effect (DKIE) slows hepatic metabolism, particularly ester hydrolysis, allowing clearer identification of primary metabolites like deuterated benzilic acid and 3-quinuclidinol. This metabolic stability is critical for:
Deuterium’s nuclear properties facilitate advanced spectroscopic analyses:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7